"synthesis of N-(4-Amino-3-nitrophenyl)acetamide experimental protocol"
"synthesis of N-(4-Amino-3-nitrophenyl)acetamide experimental protocol"
An In-depth Technical Guide to the Synthesis of N-(4-Amino-3-nitrophenyl)acetamide
Abstract
This guide provides a comprehensive experimental protocol for the synthesis of N-(4-Amino-3-nitrophenyl)acetamide, a valuable intermediate in the development of various fine chemicals and pharmaceutical agents. The synthesis is achieved through the regioselective electrophilic nitration of the readily available starting material, N-(4-aminophenyl)acetamide (also known as p-aminoacetanilide). This document elucidates the underlying reaction mechanism, details a step-by-step experimental procedure, outlines critical safety protocols, and describes methods for purification and characterization, tailored for an audience of researchers and drug development professionals.
Synthetic Strategy and Core Principles
The synthesis of N-(4-Amino-3-nitrophenyl)acetamide hinges on the principles of electrophilic aromatic substitution. The chosen starting material, N-(4-aminophenyl)acetamide, possesses two activating groups on the benzene ring: an amino group (-NH₂) and an acetamido group (-NHCOCH₃). The key to achieving the desired regioselectivity lies in controlling the directing effects of these two groups under strongly acidic conditions.
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The Challenge of Directing Groups: Both the amino and acetamido groups are ortho, para-directors. However, the amino group is highly susceptible to protonation in the strong acid mixture required for nitration.
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Controlling Regioselectivity: In a concentrated sulfuric acid medium, the primary amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. In contrast, the acetamido group remains a moderately activating ortho, para-director. The directing influence of the acetamido group therefore dominates, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to it, which is position 3. This position is also conveniently meta to the deactivating -NH₃⁺ group, leading to the selective formation of the desired product.
The overall transformation is depicted below:
Caption: Overall synthetic route for the target compound.
The Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration proceeds via a well-established electrophilic aromatic substitution mechanism. The process can be broken down into two primary stages: the generation of the electrophile and the subsequent substitution reaction.
Stage 1: Formation of the Nitronium Ion (NO₂⁺) Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][2] This ion is the active agent in the nitration reaction.[3]
Stage 2: Electrophilic Attack and Aromatization The π-electron system of the aromatic ring of the protonated N-(4-aminophenyl)acetamide attacks the nitronium ion.[4] This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[1]
Caption: Mechanism of electrophilic aromatic nitration.
Detailed Experimental Protocol
This protocol details the synthesis of N-(4-Amino-3-nitrophenyl)acetamide from N-(4-aminophenyl)acetamide.
3.1. Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| N-(4-aminophenyl)acetamide | 150.18 | 7.5 g | 0.05 mol | Starting material |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - | Solvent and catalyst |
| Concentrated Nitric Acid (70%) | 63.01 | 3.6 mL | 0.055 mol | Nitrating agent (1.1 equivalents) |
| Deionized Water | 18.02 | As needed | - | For workup and recrystallization |
| Crushed Ice | - | ~200 g | - | For quenching the reaction |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |
| Ethanol | 46.07 | As needed | - | For recrystallization |
3.2. Step-by-Step Procedure
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Preparation of the Substrate Solution: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
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Dissolution of Starting Material: While maintaining the low temperature, slowly and portion-wise add 7.5 g (0.05 mol) of N-(4-aminophenyl)acetamide to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
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Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
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Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of the starting material over a period of 30-45 minutes. It is critical to maintain the reaction temperature between 0 °C and 5 °C throughout the addition. The reaction is highly exothermic.
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Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
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Reaction Quenching: Slowly and carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.
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Isolation of Crude Product: Filter the resulting yellow-orange precipitate using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.
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Purification by Recrystallization: Transfer the crude solid to a beaker. Recrystallize the product from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
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Drying: Filter the purified crystals, wash with a small amount of cold water, and dry them in a vacuum oven at 50-60 °C.
3.3. Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Critical Safety Precautions
The handling of concentrated nitric and sulfuric acids requires strict adherence to safety protocols.
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Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[6]
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Fume Hood: All operations involving concentrated acids and the nitration reaction must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and toxic vapors.[7][8]
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Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts. Always have a large ice bath ready for emergency cooling.
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Acid Handling: Always add acid to water, never the other way around, to prevent violent splashing. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid slowly.
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Spill Management: Have a spill kit containing a neutralizer, such as sodium bicarbonate or sand, readily available.[9] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
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Waste Disposal: Acidic waste must be neutralized before disposal according to institutional and local regulations. Do not mix nitric acid waste with organic solvents or other waste streams to prevent violent reactions.[9]
Product Characterization and Purity Assessment
After synthesis and purification, it is essential to confirm the identity and purity of the final product.
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Melting Point: Determine the melting point of the dried crystals. Pure N-(4-Amino-3-nitrophenyl)acetamide should have a sharp melting point. The literature value for the related compound N-(4-aminophenyl) acetamide is 164-165 °C, and the introduction of the nitro group will alter this value.[11]
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Spectroscopy:
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FTIR Spectroscopy: Acquire an infrared spectrum to identify key functional groups. Expect to see characteristic peaks for N-H stretching (amino and amide), C=O stretching (amide), and N-O stretching (nitro group).
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) will provide definitive structural confirmation by showing the chemical shifts and coupling patterns of the protons and carbons in the molecule.
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Chromatography:
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Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction progress and assess the purity of the final product against the starting material.
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High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method can be employed.[12] A typical system might use a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid like formic or phosphoric acid.[12]
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Conclusion
The protocol described provides a reliable and logical pathway for the synthesis of N-(4-Amino-3-nitrophenyl)acetamide. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the nitrating agent, the regioselective nitration of N-(4-aminophenyl)acetamide can be achieved with high fidelity. The success of this synthesis relies on understanding the interplay of directing groups in an electrophilic aromatic substitution reaction. Strict adherence to the detailed safety measures is paramount for the safe execution of this procedure.
References
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Available at: [Link]
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. Available at: [Link]
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